molecular formula C12H12N4O4 B6344834 Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264045-48-8

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B6344834
CAS RN: 1264045-48-8
M. Wt: 276.25 g/mol
InChI Key: XQRUOVVFRIVGAX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12N4O4 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves the interaction of ethyl 2-cyano-3-ethoxyacrylate with 2,4-dinitrophenyl hydrazine in absolute ethanol . This reaction is part of the broader class of Sandmeyer reactions, which are used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring substituted with an ethyl carboxylate group, an amino group, and a 2-nitrophenyl group . The crystal structure of a similar compound, ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, has been studied in detail .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. For instance, the amino group and the nitrophenyl group could potentially participate in various organic reactions .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been utilized in crystallography to understand its molecular structure and conformation. The crystal structure of a similar compound, ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, has been determined, which can provide insights into the electronic and spatial configuration that may influence its reactivity and interaction with other molecules .

Pharmacological Research

In pharmacology, heterocyclic compounds like Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate are often explored for their potential therapeutic effects. They can be synthesized with various biological activities, such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Azo Dye Synthesis

The compound can serve as a scaffold for the synthesis of azo dye derivatives. These derivatives have applications in the pharmaceutical sector, where they can be tuned for various biological and pharmacological activities by introducing heterocyclic moieties .

Anti-fibrotic Activities

Derivatives of Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate have been found to exhibit anti-fibrotic activities. This application is particularly relevant in the treatment of fibrotic diseases, where such compounds could potentially outperform existing medications .

Drug Design and Development

The compound’s structure allows for the design of novel drugs with specific targeting capabilities. Its nitrophenyl moiety is biologically active and can be used to develop drugs with desired pharmacological effects .

Material Science

In material science, the compound’s derivatives can be used in the development of light-controlled polymers and in the liquid crystal industry due to their chromophoric properties. This application leverages the compound’s ability to absorb and emit light, which is crucial in these industries .

Safety and Hazards

According to the safety data sheet, this compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. Given the biological activities exhibited by similar compounds, it could be of interest to explore its potential uses in pharmaceutical or medicinal chemistry .

properties

IUPAC Name

ethyl 5-amino-1-(2-nitrophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-20-12(17)8-7-11(13)15(14-8)9-5-3-4-6-10(9)16(18)19/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRUOVVFRIVGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate

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